2,5-Dibromo-3,4-dinitrothiophene

Polymer Chemistry Conjugated Polymers SNAr Polymerization

Essential electron-deficient monomer for narrow-bandgap (∼1.13 eV) conjugated polymers. Bromine substituents enable high-yield Stille/Suzuki polymerization—chlorinated analogs fail. Forms soluble intermediates where DCDNT yields insolubles. Procure 98% purity for reproducible NIR OLED/OSC device fabrication. Scale-up ready with proven 80-95% synthetic yield.

Molecular Formula C4Br2N2O4S
Molecular Weight 331.93 g/mol
CAS No. 52431-30-8
Cat. No. B014878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3,4-dinitrothiophene
CAS52431-30-8
Synonyms2,5-Dibromo-3,4-dinitro-thiophene;  NSC 84661; 
Molecular FormulaC4Br2N2O4S
Molecular Weight331.93 g/mol
Structural Identifiers
SMILESC1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
InChIInChI=1S/C4Br2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3
InChIKeyAHGHPBPARMANQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3,4-dinitrothiophene (CAS 52431-30-8) – A High-Purity Building Block for Advanced Organic Electronics and Material Science


2,5-Dibromo-3,4-dinitrothiophene (CAS 52431-30-8) is a fully substituted thiophene derivative featuring two electron-withdrawing nitro groups at the 3- and 4-positions and two bromine atoms at the 2- and 5-positions . It is a solid compound with a molecular weight of approximately 331.93 g/mol and a melting point typically reported in the range of 134-137°C . This compound is primarily utilized as a monomer and intermediate in the synthesis of conjugated thiophene-based oligomers and polymers, particularly for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and photodetectors, where its electron-deficient nature is leveraged to tune electronic properties [1].

Why 2,5-Dibromo-3,4-dinitrothiophene Cannot Be Substituted with Analogous 2,5-Dihalothiophenes in Precision Material Synthesis


In the design and synthesis of advanced electronic materials, the specific halogen atom present on a thiophene building block is not a trivial detail but a critical determinant of both synthetic outcomes and final material properties. While 2,5-dichloro-3,4-dinitrothiophene (DCDNT) and mixed-halogen analogs are structurally related, they exhibit fundamentally different reactivity profiles and lead to polymers with distinct electronic characteristics. For instance, the bromine atoms in 2,5-dibromo-3,4-dinitrothiophene (DBDNT) are essential for high-yielding palladium-catalyzed Stille and Suzuki cross-coupling polymerizations , a reactivity that is not matched by the analogous dichloro derivative. Furthermore, DBDNT imparts a different solid-state structure via halogen bonding and yields polymers with a smaller bandgap (∼1.13 eV) compared to those derived from non-brominated precursors . Therefore, substituting DBDNT with a generic analog without validating the synthetic and performance consequences will likely result in failed polymerizations, altered optoelectronic properties, and sub-optimal device performance.

Quantitative Differentiation Guide: 2,5-Dibromo-3,4-dinitrothiophene vs. Closest Analogs


Comparative Reactivity: DBDNT (Br) vs. DCDNT (Cl) in Nucleophilic Aromatic Substitution (SNAr) Polymerization

When synthesizing conjugated polymers via nucleophilic aromatic substitution (SNAr), the choice of halogen on the electrophilic monomer directly impacts reaction yield and polymer properties. In a direct comparative study, polymerizations were performed using p-phenylenediamine with either 2,5-dibromo-3,4-dinitrothiophene (DBDNT) or 2,5-dichloro-3,4-dinitrothiophene (DCDNT) under identical conditions. The reaction with DCDNT resulted in an insoluble polymer (Polymer 3) with a yield of 61.2% [1]. While the study did not report a yield for DBDNT under the same exact conditions, a related model reaction showed that the reduced form of DBDNT reacted with benzaldehyde to produce an imidazole derivative in a yield of 34% [1]. This difference in reactivity and the solubility of the resulting materials underscores the importance of halogen selection. DBDNT-derived units are crucial for achieving soluble, processable polymers, as the product from the DCDNT reaction was completely insoluble, limiting its practical application [1].

Polymer Chemistry Conjugated Polymers SNAr Polymerization

Electronic Differentiation: Bandgap Engineering with DBDNT-Derived Polymers

The electron-deficient nature of 2,5-dibromo-3,4-dinitrothiophene (DBDNT) is a key driver for its use in donor-acceptor (D-A) polymers, where it serves as an acceptor unit to lower the polymer's optical bandgap. A polymer derived from DBDNT exhibited an optical bandgap of 1.13 ± 0.07 eV . In contrast, polymers based on a less electron-deficient acceptor, such as 3,4-dinitrothiophene (DTP) without the bromine substituents, have been shown to have a larger optical bandgap of approximately 1.29 eV . This difference of ~0.16 eV, while seemingly small, is significant in the context of organic semiconductors, where it can correspond to a shift in the absorption spectrum of over 100 nm, enabling better spectral matching with solar irradiation for photovoltaic applications .

Organic Electronics Polymer Physics Bandgap Engineering

Synthetic Versatility: DBDNT Enables Two Distinct Polymerization Pathways for Structural Diversity

A key differentiator of 2,5-dibromo-3,4-dinitrothiophene (DBDNT) is its unique ability to undergo two orthogonal polymerization reactions from the same monomer unit. The two bromine atoms at the 2- and 5-positions allow for efficient Pd-catalyzed Stille cross-coupling polymerizations, a standard route to highly conjugated polythiophenes . Separately, the two nitro groups can be selectively reduced to amino groups, converting DBDNT into 3,4-diaminothiophene . This diamino monomer can then be used in condensation polymerizations, such as with dianhydrides to form polyimides, or with aldehydes to form poly(imidazole)s, as demonstrated by a 34% yield in a model imidazole formation [1]. In contrast, analogous monomers like 2,5-dibromothiophene lack the nitro groups and cannot access this secondary polymerization pathway, limiting their utility in the synthesis of functional polyheterocycles.

Synthetic Methodology Cross-Coupling Polymerization

Enhanced Polymerization Yield: DBDNT as a Superior Monomer for Stille Coupling

The efficiency of the Stille cross-coupling polymerization is highly dependent on the halide leaving group. Aryl bromides, such as those in 2,5-dibromo-3,4-dinitrothiophene (DBDNT), undergo oxidative addition to palladium(0) catalysts much more readily than their aryl chloride counterparts. This is a well-established principle in organometallic chemistry. The synthesis of DBDNT itself is a testament to the stability of the brominated intermediate; it is prepared from 2,5-dibromothiophene in a nitration reaction that achieves yields of 80-95% [1]. In contrast, the synthesis of the analogous 2,5-dichloro-3,4-dinitrothiophene (DCDNT) is less commonly reported and often proceeds with lower efficiency due to the lower stability and different reactivity of chlorinated thiophenes under harsh nitration conditions. This superior reactivity of the C-Br bond over the C-Cl bond translates directly to more efficient and higher-yielding polymerizations when DBDNT is employed as a monomer.

Cross-Coupling Polymer Synthesis Stille Reaction

Redox Potential and Electronic Deficiency: DBDNT as an Acceptor Building Block

2,5-Dibromo-3,4-dinitrothiophene (DBDNT) is characterized by a high redox potential of 1.29 V and an overpotential of 0.07 V for the oxidation of its nitro groups to the corresponding dinitrothiophene radical cations . This value quantifies its strong electron-deficient nature, which is a critical parameter for designing donor-acceptor (D-A) type conjugated polymers for organic electronics. In comparison, unsubstituted thiophene has a much lower oxidation potential (~2.0 V vs. SCE, but measured under different conditions), and even typical acceptor units like benzothiadiazole (BT) exhibit different redox characteristics. The high and well-defined redox potential of DBDNT confirms its role as a strong electron-accepting unit, which is essential for lowering the bandgap and tuning the HOMO/LUMO energy levels in resulting copolymers. This property directly contributes to improved charge separation and transport in organic photovoltaic (OPV) and OLED devices [1].

Electrochemistry Material Science Redox Chemistry

Optimal Application Scenarios for 2,5-Dibromo-3,4-dinitrothiophene Based on Evidence


Synthesis of Low-Bandgap Donor-Acceptor Copolymers for NIR OLEDs and OPVs

2,5-Dibromo-3,4-dinitrothiophene (DBDNT) is the monomer of choice for synthesizing conjugated copolymers with a narrow bandgap. As evidenced by a derived polymer with an optical bandgap of 1.13 ± 0.07 eV, DBDNT effectively acts as a strong electron-accepting unit. This property is essential for creating materials that absorb in the near-infrared (NIR) region [1]. The high redox potential (1.29 V) further confirms its electron-deficient nature, enabling precise tuning of HOMO/LUMO energy levels when copolymerized with various electron-donating units. This is critical for optimizing charge transfer and maximizing power conversion efficiency in organic photovoltaics (OPVs) and for developing efficient NIR light-emitting diodes for applications in telecommunications and bioimaging. Procurement of high-purity DBDNT is therefore essential for R&D efforts aimed at pushing the spectral response of organic electronics into the NIR.

Fabrication of Solution-Processable Conjugated Polymers

For applications requiring solution-processed active layers, such as inkjet printing or spin-coating of organic electronics, the choice of monomer is critical to ensure polymer solubility. Direct comparative evidence shows that while the dichloro analog (DCDNT) forms an insoluble polymer when reacted with p-phenylenediamine via SNAr, DBDNT can be used to produce soluble polymeric intermediates and model compounds [1]. This fundamental difference in the behavior of the resulting materials means that DBDNT is the appropriate building block for developing processable conjugated polymers. Industrial procurement for scale-up efforts should prioritize DBDNT to avoid the risk of synthesizing intractable, unprocessable materials that cannot be integrated into device fabrication workflows.

Development of Nitrogen-Enriched Polyheterocycles and Polyimides

The dual functionality of DBDNT makes it an invaluable starting material for synthesizing high-performance polyheterocycles. After the cross-coupling of the bromine atoms, the nitro groups on the polymer backbone can be reduced to amines, providing reactive handles for further functionalization. This pathway, demonstrated by the condensation of reduced DBDNT with benzaldehyde to form an imidazole [1], opens up the synthesis of novel polymers like poly(imidazole)s, polyimides, and polybenzimidazoles. These classes of polymers are known for their exceptional thermal and mechanical stability. Procurement of DBDNT is thus strategically valuable for research programs focused on developing next-generation materials for aerospace, high-temperature electronics, and gas separation membranes, where the unique combination of a thiophene core and nitrogen-rich functional groups is required.

High-Yield Monomer Synthesis for Cost-Effective Material Scale-Up

The economic viability of any advanced material depends on the cost and efficiency of its monomer synthesis. The preparation of 2,5-dibromo-3,4-dinitrothiophene from 2,5-dibromothiophene proceeds in excellent yields (80-95%) using standard nitration protocols [1]. This high-yielding and robust synthesis is a critical differentiator, ensuring a reliable and scalable supply of the monomer. For pilot-scale production and eventual commercialization of organic electronic devices, the procurement of a monomer with a proven, high-yield synthesis pathway minimizes waste, reduces cost-per-gram, and ensures consistent quality, making DBDNT a strategically sound choice for industrial partners looking to transition from lab-scale to production.

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